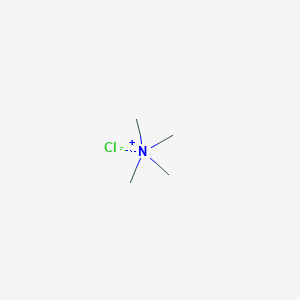
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride (CBMA) is a synthetic compound that has been studied for its potential applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds and drugs. CBMA has a wide range of applications in research and is an important tool for scientists to understand the mechanisms of action of drugs and other compounds.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride involves the reaction of 2,6-dimethylaniline with 4-chlorobutylmagnesium bromide, followed by acetylation and quaternization with methyl iodide and hydrochloric acid.
Starting Materials
2,6-dimethylaniline, 4-chlorobutylmagnesium bromide, acetic anhydride, methyl iodide, hydrochloric acid
Reaction
2,6-dimethylaniline is reacted with 4-chlorobutylmagnesium bromide in anhydrous ether to form N-((4-Chlorobutyl)methylamino)-2,6-dimethylaniline., The resulting compound is then acetylated with acetic anhydride to form N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide., Finally, the compound is quaternized with methyl iodide and hydrochloric acid to form N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride.
Aplicaciones Científicas De Investigación
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of various compounds and drugs, as well as to investigate the mechanisms of action of drugs. It has also been used in laboratory experiments to study the effects of various compounds on cell cultures and animal models.
Mecanismo De Acción
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride acts as a competitive antagonist of the muscarinic acetylcholine receptor (mAChR). It binds to the mAChR and blocks the binding of acetylcholine, resulting in a decrease in the activation of the receptor. This can lead to a decrease in the physiological effects of acetylcholine, such as decreased heart rate and respiration.
Efectos Bioquímicos Y Fisiológicos
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the binding of acetylcholine to the mAChR, resulting in decreased heart rate and respiration. It has also been shown to inhibit the release of neurotransmitters, such as dopamine and serotonin, which can lead to decreased anxiety and depression. It has also been shown to have anti-inflammatory effects, as well as to reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride in laboratory experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride in scientific research. One potential direction is to use N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride to study the effects of various compounds and drugs on the brain, as well as to investigate the mechanisms of action of these compounds and drugs. Additionally, N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride could be used to study the effects of drugs on cell cultures and animal models. Additionally, N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride could be used to study the effects of drugs on the immune system, as well as to investigate the mechanisms of action of these drugs. Finally, N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride could be used to study the effects of drugs on the cardiovascular system, as well as to investigate the mechanisms of action of these drugs.
Propiedades
IUPAC Name |
4-chlorobutyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-methylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O.ClH/c1-12-7-6-8-13(2)15(12)17-14(19)11-18(3)10-5-4-9-16;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBESRSJZEXDBNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+](C)CCCCCl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Chlorobutyl)methylamino)-2',6'-acetoxylidide hydrochloride | |
CAS RN |
25027-85-4 |
Source


|
| Record name | 2',6'-Acetoxylidide, 2-((4-chlorobutyl)methylamino)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025027854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)
![N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine](/img/structure/B104038.png)







